3-Methoxyisothiazole-4-carboxamide
Description
3-Methoxyisothiazole-4-carboxamide is a heterocyclic compound featuring an isothiazole core substituted with a methoxy group at position 3 and a carboxamide group at position 4. Isothiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
CAS No. |
31815-42-6 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-methoxy-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5-3(4(6)8)2-10-7-5/h2H,1H3,(H2,6,8) |
InChI Key |
YTNBPVOMMSNEAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC=C1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methoxyisothiazole-4-carboxamide with key analogs:
Key Observations:
- Ring Type : Isothiazoles (sulfur-nitrogen) vs. isoxazoles (oxygen-nitrogen) exhibit distinct electronic properties. Sulfur in isothiazoles increases lipophilicity and may enhance membrane permeability compared to isoxazoles .
- Substituent Effects :
- Methoxy (3-OCH3) vs. Benzyloxy (3-OBn): The smaller methoxy group likely improves metabolic stability over the bulkier benzyloxy group, which may be prone to enzymatic cleavage .
- Carboxamide (4-CONH2) vs. Carboxylic Acid (4-COOH): Carboxamides are less acidic and may exhibit better oral bioavailability due to reduced ionization at physiological pH .
Metabolic Stability and Toxicity
- Carboxamide vs. Carboxylic Acid : Carboxamides are generally more resistant to hydrolysis than carboxylic acids, which may undergo rapid glucuronidation or excretion .
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